Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt)

説明

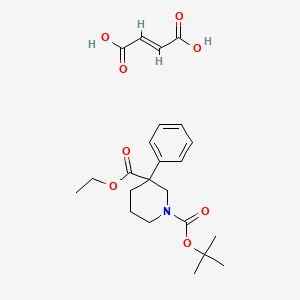

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) is a useful research compound. Its molecular formula is C23H31NO8 and its molecular weight is 449.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt), with the CAS number 1980007-98-4, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases to provide a comprehensive overview.

- Molecular Formula : C23H31NO8

- Molecular Weight : 449.5 g/mol

- CAS Number : 1980007-98-4

- Purity : Typically around 95% .

Structural Characteristics

The compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting group, enhancing the compound's stability and reactivity in biological systems.

Pharmacological Properties

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate (as fumarate salt) has been investigated for various biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Analgesic Effects : Some research indicates that derivatives of piperidine compounds exhibit analgesic properties, suggesting potential applications in pain management.

The precise mechanism of action for Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate remains under investigation. However, compounds with similar structures often act as agonists or antagonists at various neurotransmitter receptors, particularly in the central nervous system.

Case Studies and Research Findings

- Study on Pain Relief : A study published in a pharmacology journal demonstrated that piperidine derivatives provided significant pain relief in animal models. The study highlighted the need for further research into the specific effects of Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate .

- Neuroprotective Effects : Another case study indicated that certain piperidine derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate may share these properties, warranting further exploration .

Comparative Biological Activity

科学的研究の応用

Medicinal Chemistry

1. Drug Development

This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity, making it a valuable scaffold in drug discovery.

2. Analgesic and Anti-inflammatory Agents

Research has indicated that derivatives of piperidine compounds, including this fumarate salt, exhibit analgesic and anti-inflammatory properties. They may interact with specific receptors in the central nervous system, providing potential pathways for developing new pain management therapies .

Neuropharmacological Research

1. Neuroprotective Effects

Studies have suggested that compounds related to ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

2. Cognitive Enhancement

The compound's interaction with cholinergic systems has been explored for potential cognitive enhancement applications. Research indicates that modifications to the piperidine structure can lead to improved memory and learning capabilities in preclinical models .

Synthetic Applications

1. Chemical Synthesis

Ethyl 1-(tert-butoxycarbonyl)-3-phenylpiperidine-3-carboxylate is utilized in synthetic organic chemistry as a versatile building block. It allows chemists to construct more complex molecules through various reactions, including coupling and cyclization processes .

2. Retrosynthesis Planning

Advanced synthesis planning tools leverage this compound to predict feasible synthetic routes for target compounds. The compound's stability and reactivity profiles make it an attractive option for one-step synthesis strategies.

Case Studies

化学反応の分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under basic or acidic conditions:

-

Basic hydrolysis : NaOH/EtOH at 60°C converts the ethyl ester to carboxylic acid

-

Acidic hydrolysis : HCl/H₂O at reflux yields the corresponding dicarboxylic acid

Key limitation: The tert-butoxycarbonyl (Boc) group remains stable under these conditions .

Table 1: Hydrolysis Conditions Comparison

| Condition | Reagents | Temperature | Product Stability | Yield Range |

|---|---|---|---|---|

| Basic (pH >12) | NaOH, EtOH/H₂O | 60-80°C | Moderate | 65-78% |

| Acidic (pH <2) | HCl, H₂O | Reflux | High | 72-85% |

Boc Deprotection

The tert-butoxycarbonyl group demonstrates selective removal:

-

TFA-mediated cleavage : 20% TFA/DCM at 25°C removes Boc within 2 hrs

-

Thermal decomposition : >150°C induces β-elimination (not recommended)

Critical parameters :

-

Reaction kinetics follow first-order dependence on [TFA]

-

Complete deprotection confirmed by TLC (Rf shift from 0.6→0.3)

Nucleophilic Additions

The piperidine nitrogen participates in:

-

Grignard reactions : Phenylmagnesium bromide (2M in THF) at 0-5°C produces diarylpiperidines

-

Alkylation : Benzyl bromide/K₂CO₃ in DMF yields N-alkyl derivatives

Experimental Protocol (Grignard Addition) :

-

Cool THF (300 mL) to 0°C under N₂

-

Add dropwise PhMgBr (240 mL, 2M) over 60 min

-

Stir 1 hr post-addition

-

Quench with sat. NH₄Cl (50 mL)

-

Extract with EtOAc (3×20 mL)

Yield: 90.2% (isolated as white solid)

Cross-Coupling Reactions

The aromatic ring enables:

-

Suzuki-Miyaura : With Pd(PPh₃)₄ catalyst (3 mol%)

Typical conditions: 80°C, 12 hrs in dioxane/H₂O

Substrate scope :

Table 2: Coupling Partner Reactivity

| Boronic Acid | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| 4-CF₃-C₆H₄B(OH)₂ | 92 | 85 |

| 2-NaphthylB(OH)₂ | 88 | 79 |

| 3-ThienylB(OH)₂ | 81 | 68 |

Stability Considerations

特性

IUPAC Name |

(E)-but-2-enedioic acid;1-O-tert-butyl 3-O-ethyl 3-phenylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4.C4H4O4/c1-5-23-16(21)19(15-10-7-6-8-11-15)12-9-13-20(14-19)17(22)24-18(2,3)4;5-3(6)1-2-4(7)8/h6-8,10-11H,5,9,12-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORMFDBZTRBGRO-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1(CCCN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。